Cas no 2137635-12-0 (N-(3-aminophenyl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine)
N-(3-aminophenyl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- N-(3-aminophenyl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine
- EN300-1130988
- N-[(3-aminophenyl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine
- 2137635-12-0
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- Inchi: 1S/C13H17N5/c14-11-3-1-2-10(6-11)7-16-13-4-5-17-18(13)12-8-15-9-12/h1-6,12,15-16H,7-9,14H2
- InChI Key: RCZXYYJQKAIMFB-UHFFFAOYSA-N
- SMILES: N1CC(C1)N1C(=CC=N1)NCC1C=CC=C(C=1)N
Computed Properties
- Exact Mass: 243.14839556g/mol
- Monoisotopic Mass: 243.14839556g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 67.9Ų
N-(3-aminophenyl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1130988-0.05g |
N-[(3-aminophenyl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine |
2137635-12-0 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
| Enamine | EN300-1130988-0.1g |
N-[(3-aminophenyl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine |
2137635-12-0 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
| Enamine | EN300-1130988-0.25g |
N-[(3-aminophenyl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine |
2137635-12-0 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
| Enamine | EN300-1130988-0.5g |
N-[(3-aminophenyl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine |
2137635-12-0 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
| Enamine | EN300-1130988-1.0g |
N-[(3-aminophenyl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine |
2137635-12-0 | 1g |
$1057.0 | 2023-05-26 | ||
| Enamine | EN300-1130988-2.5g |
N-[(3-aminophenyl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine |
2137635-12-0 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
| Enamine | EN300-1130988-5.0g |
N-[(3-aminophenyl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine |
2137635-12-0 | 5g |
$3065.0 | 2023-05-26 | ||
| Enamine | EN300-1130988-10.0g |
N-[(3-aminophenyl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine |
2137635-12-0 | 10g |
$4545.0 | 2023-05-26 | ||
| Enamine | EN300-1130988-1g |
N-[(3-aminophenyl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine |
2137635-12-0 | 95% | 1g |
$1057.0 | 2023-10-26 | |
| Enamine | EN300-1130988-5g |
N-[(3-aminophenyl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine |
2137635-12-0 | 95% | 5g |
$3065.0 | 2023-10-26 |
N-(3-aminophenyl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on N-(3-aminophenyl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine
N-(3-Aminophenyl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine: A Comprehensive Overview
The compound with CAS No. 2137635-12-0, known as N-(3-aminophenyl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a pyrazole ring with an azetidine moiety and a 3-aminophenyl group. The azetidine ring, a four-membered saturated heterocycle, contributes to the molecule's stability and potential bioactivity. The pyrazole ring, on the other hand, is a five-membered aromatic heterocycle that is often associated with various pharmacological properties.
Recent studies have highlighted the potential of N-(3-aminophenyl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine as a promising candidate in drug discovery. Researchers have explored its ability to interact with various biological targets, including enzymes and receptors, which could make it a valuable lead compound for therapeutic applications. For instance, investigations into its anti-inflammatory and antioxidant properties have shown promising results, suggesting its potential use in treating conditions such as neurodegenerative diseases and cardiovascular disorders.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the azetidine ring. This is followed by the introduction of the pyrazole moiety through cyclization reactions, often utilizing reagents such as hydrazine or hydroxylamine derivatives. The final step involves the coupling of the 3-aminophenyl group, which is achieved through nucleophilic substitution or other coupling reactions. The optimization of these steps has been a focus of recent research, with chemists striving to develop more efficient and scalable synthetic routes.
In terms of pharmacokinetics, N-(3-aminophenyl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine has demonstrated favorable absorption and bioavailability profiles in preclinical studies. Its ability to cross cellular membranes and reach target sites within the body has been attributed to its lipophilic nature, which is influenced by the presence of the azetidine and phenyl groups. However, further studies are required to fully understand its metabolic pathways and potential for drug-drug interactions.
One area where this compound has shown particular promise is in its potential application as an anticancer agent. Preclinical trials have indicated that it may inhibit the growth of certain cancer cell lines by targeting key signaling pathways involved in cell proliferation and apoptosis. Additionally, its ability to modulate immune responses suggests that it could be used in combination therapies to enhance the efficacy of existing cancer treatments.
Another intriguing aspect of N-(3-Aminophenyl)methyl-1-(azetidin-3-Yl)-1H-pyrazol5-Amine is its role in enzyme inhibition. Researchers have found that it exhibits potent inhibitory activity against several enzymes, including kinases and proteases, which are implicated in various pathological conditions. This makes it a valuable tool for exploring new therapeutic strategies in areas such as infectious diseases and inflammatory disorders.
In conclusion, N-(3-Aminophenyl)methyl-1-(azetidin3-Yl)-1H-pyrazol5-Amine (CAS No. 2137635–12–0) represents a compelling molecule with diverse applications in drug discovery and development. Its unique structure, coupled with its promising pharmacological properties, positions it as a key player in advancing our understanding of complex biological systems and developing innovative treatments for human diseases.
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